molecular formula C19H29N3O3 B6797423 N-(6-cyclopentyloxypyridin-3-yl)-2-propan-2-yl-1,4-oxazepane-4-carboxamide

N-(6-cyclopentyloxypyridin-3-yl)-2-propan-2-yl-1,4-oxazepane-4-carboxamide

Cat. No.: B6797423
M. Wt: 347.5 g/mol
InChI Key: RFNBKMPTACDFBQ-UHFFFAOYSA-N
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Description

N-(6-cyclopentyloxypyridin-3-yl)-2-propan-2-yl-1,4-oxazepane-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a cyclopentyloxy group, an oxazepane ring, and a carboxamide group

Properties

IUPAC Name

N-(6-cyclopentyloxypyridin-3-yl)-2-propan-2-yl-1,4-oxazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)17-13-22(10-5-11-24-17)19(23)21-15-8-9-18(20-12-15)25-16-6-3-4-7-16/h8-9,12,14,16-17H,3-7,10-11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNBKMPTACDFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCCO1)C(=O)NC2=CN=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyclopentyloxypyridin-3-yl)-2-propan-2-yl-1,4-oxazepane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving cyclopentanone and appropriate reagents to introduce the cyclopentyloxy group at the 6-position.

    Construction of the oxazepane ring: The oxazepane ring is formed by reacting the pyridine derivative with an appropriate amine and an isocyanate to form the oxazepane ring structure.

    Introduction of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-cyclopentyloxypyridin-3-yl)-2-propan-2-yl-1,4-oxazepane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(6-cyclopentyloxypyridin-3-yl)-2-propan-2-yl-1,4-oxazepane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-cyclopentyloxypyridin-3-yl)-2-propan-2-yl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(6-cyclopentyloxypyridin-3-yl)-2-propan-2-yl-1,4-oxazepane-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other pyridine derivatives, oxazepane derivatives, and carboxamide derivatives.

    Uniqueness: The unique combination of the cyclopentyloxy group, pyridine ring, oxazepane ring, and carboxamide group in this compound provides it with distinct chemical and biological properties that may not be present in other similar compounds.

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